

Spectroscopic Characterization of 2-ETHOXYSULFONYLETHANOL: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-ETHOXYSULFONYLETHANOL**

Cat. No.: **B1329904**

[Get Quote](#)

Introduction

2-Ethoxysulfonylethanol (CAS No: 58337-44-3) is a bifunctional organic molecule featuring both a hydroxyl group and an ethoxysulfonyl moiety.^[1] Its unique structure makes it a valuable intermediate in various chemical syntheses. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-ethoxysulfonylethanol**, grounded in established analytical principles and methodologies.

Molecular Structure and Properties

- Molecular Formula: C₄H₁₀O₄S^[1]
- Molecular Weight: 154.19 g/mol ^[1]
- Structure:

Caption: Molecular Structure of **2-ETHOXYSULFONYLETHANOL**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-ethoxysulfonylethanol**, both ^1H and ^{13}C NMR provide critical structural information.

^1H NMR Spectroscopy

Experimental Protocol: ^1H NMR

- Sample Preparation:
 - Weigh approximately 5-25 mg of **2-ethoxysulfonylethanol**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Dissolve the sample in ~0.75 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a clean, dry vial.[\[6\]](#)
 - If any solid particulates are present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Cap the NMR tube securely.
- Instrument Parameters (300 MHz Spectrometer):
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
 - Acquisition Time: 4.0 s

Data Summary: ^1H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet	3H	-O-CH ₂ -CH ₃
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~3.5	Triplet	2H	-SO ₂ -CH ₂ -CH ₂ -OH
~4.0	Triplet	2H	-SO ₂ -CH ₂ -CH ₂ -OH
Variable	Singlet (broad)	1H	-OH

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum of **2-ethoxysulfonylethanol** is expected to show four distinct signals corresponding to the four unique proton environments, plus a variable signal for the hydroxyl proton.

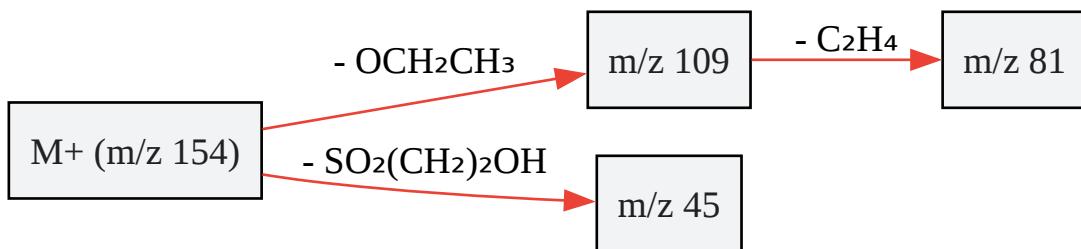
- The triplet at approximately 1.3 ppm is characteristic of the methyl protons of the ethoxy group. These protons are coupled to the adjacent methylene protons, resulting in a triplet ($n+1$ rule, where $n=2$).
- The quartet at around 4.2 ppm is assigned to the methylene protons of the ethoxy group. These protons are coupled to the three neighboring methyl protons, giving a quartet ($n+1$ rule, where $n=3$).
- The two methylene groups of the ethanol moiety are diastereotopic and will appear as two distinct triplets. The methylene group adjacent to the sulfonyl group is expected to be further downfield due to the electron-withdrawing effect of the sulfonyl group. Therefore, the triplet at approximately 4.0 ppm is assigned to the methylene protons alpha to the sulfonyl group, while the triplet at around 3.5 ppm corresponds to the methylene protons beta to the sulfonyl group.
- The hydroxyl proton typically appears as a broad singlet with a chemical shift that can vary depending on concentration, solvent, and temperature.

Ethanol Moiety

-OH
Variable (broad singlet)

-SO₂-CH₂-
~3.5 ppm (triplet)

³J coupling


-CH₂-OH
~4.0 ppm (triplet)

Ethoxysulfonyl Group

CH₃
~1.3 ppm (triplet)

³J coupling

-O-CH₂-
~4.2 ppm (quartet)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-ETHOXYSULFONYLETHANOL (58337-44-3) for sale [vulcanchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. How To [chem.rochester.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-ETHOXY SULFONYLETHANOL: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329904#spectroscopic-data-for-2-ethoxysulfonylethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com